Dipropyl trisulfide

Overview

Description

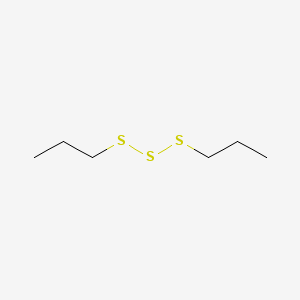

Dipropyl trisulfide is an organosulfur compound with the molecular formula C6H14S3. It is known for its distinctive odor, which resembles that of garlic or onions . This compound is a member of the organosulfur family and is commonly found in various Allium species such as onions, garlic, and leeks . It is a colorless to light yellow liquid that is almost insoluble in water but soluble in ethanol and oils .

Mechanism of Action

Dipropyl trisulfide is an organic sulfur compound with the molecular formula C6H14S3 . It is a colorless to pale yellow liquid with a strong garlic-like odor . This compound is found naturally in onions, leeks, fried onions, and fried peanuts, and can be used as a food flavoring .

Biochemical Pathways

Organopolysulfides, a group of compounds to which this compound belongs, have been shown to have cardioprotective properties . They can release hydrogen sulfide, scavenge radicals, and inhibit enzymes, thereby affecting various biochemical pathways .

Pharmacokinetics

It is known that the compound is almost insoluble in water but soluble in ethanol and oils . This could potentially impact its bioavailability.

Result of Action

Organopolysulfides, including this compound, have been associated with cardioprotective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s strong garlic-like odor suggests that it may volatilize easily, which could affect its stability and efficacy. Furthermore, its solubility properties could influence its absorption and distribution in the body .

Biochemical Analysis

Biochemical Properties

Dipropyl trisulfide plays a significant role in biochemical reactions, particularly due to its sulfur content. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in oxidative stress, such as glutathione S-transferase. This interaction helps in reducing oxidative damage in cells. Additionally, this compound can form disulfide bonds with cysteine residues in proteins, altering their structure and function .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the Nrf2 pathway, leading to the upregulation of antioxidant genes. This activation helps in protecting cells from oxidative stress. Moreover, this compound has been reported to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound can bind to thiol groups in proteins, leading to the formation of mixed disulfides. This binding can result in the inhibition or activation of enzyme activity. For instance, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, this compound can modulate gene expression by affecting transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant properties. Its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it can exhibit toxic effects, including liver damage and gastrointestinal disturbances. These threshold effects highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and reduction reactions. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in its metabolism. The metabolic products of this compound can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys. This accumulation can enhance its biological effects but also poses a risk of toxicity at high concentrations .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. This compound can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism. Post-translational modifications, such as the formation of disulfide bonds, can direct this compound to specific cellular compartments .

Preparation Methods

Dipropyl trisulfide can be synthesized through several methods. One common synthetic route involves the reaction of propyl halides with alkali metal polysulfides . For instance, 1-bromopropane can react with sodium polysulfide to form this compound. The reaction conditions typically involve heating and stirring the reactants in an appropriate solvent.

Industrial production methods often utilize the Westlake reaction, where the corresponding disulfide is reacted with sulfur to form the trisulfide . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Dipropyl trisulfide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones under appropriate conditions.

Reduction: Reduction of this compound can yield dipropyl disulfide and propyl mercaptan.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Biological Significance

Dipropyl trisulfide (C6H14S3) is part of a class of compounds known as organic trisulfides. It is characterized by its sulfur-rich structure, which contributes to its biological activities. The compound is commonly found in onion and garlic, where it imparts distinctive flavors and potential health benefits. Its detection in various food products positions it as a biomarker for dietary intake of sulfur-containing vegetables .

Hepatoprotective Effects

Research has demonstrated that dipropyl polysulfides, including this compound, exhibit hepatoprotective effects. A study involving C57BL/6 mice indicated that treatment with dipropyl polysulfides significantly reduced serum levels of transaminases, suggesting a protective effect against liver damage induced by Concanavalin A (ConA) . The study highlighted the compound's ability to enhance the activation and regulatory phenotype of antigen-presenting cells in the liver, which plays a crucial role in immune response modulation.

Antiplatelet Activity

This compound has been shown to inhibit platelet aggregation, a critical factor in cardiovascular health. A study revealed that this compound, alongside diallyl trisulfide, inhibits platelet aggregation through the modification of sulfhydryl groups . This mechanism suggests potential therapeutic applications in preventing thrombotic diseases.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have shown that it possesses antibacterial properties against Staphylococcus aureus, indicating its potential as a natural preservative or additive in food products . This property is particularly relevant in the context of increasing consumer demand for natural food preservatives.

Plant Growth Enhancement

Research has indicated that this compound can influence plant growth positively. A field study on onion cultivation showed that different soil management practices affected the concentration of this compound and dipropyl disulfide in onion bulbs . The findings suggest that these compounds may play a role in enhancing plant health and resistance to diseases by modulating antioxidant mechanisms.

Antioxidative Mechanisms

This compound has been implicated in enhancing antioxidative mechanisms in plants. Studies have shown that organosulfur compounds can increase the levels of antioxidant enzymes, which help mitigate oxidative stress caused by environmental factors . This application is particularly significant in sustainable agriculture practices aimed at improving crop resilience.

Data Tables

Case Studies

- Hepatoprotective Study : In an experiment involving mice with induced hepatitis, dipropyl polysulfides were administered, resulting in significantly lower levels of liver enzymes indicative of liver damage compared to control groups .

- Antiplatelet Mechanism : A study evaluated the effects of this compound on platelet aggregation using murine platelets, confirming its inhibitory effects through sulfhydryl group reactions .

- Onion Cultivation Impact : An analysis of onion bulbs grown under varying soil conditions revealed significant differences in the concentrations of dipropyl disulfide and this compound, suggesting a link between cultivation practices and sulfur compound levels .

Comparison with Similar Compounds

Dipropyl trisulfide is unique among organosulfur compounds due to its specific structure and properties. Similar compounds include:

- Diallyl disulfide

- Diallyl trisulfide

- Dipropyl disulfide

- 1-Propenylpropyl disulfide

- Allyl methyl disulfide

- Dimethyl disulfide

Compared to these compounds, this compound has a distinct odor and specific biological activities, making it valuable in various applications.

Biological Activity

Dipropyl trisulfide (DPTS) is an organic compound belonging to the class of trisulfides, commonly found in various Allium species, such as garlic and onions. Its biological activity has garnered interest due to its potential antimicrobial properties and its role in plant defense mechanisms. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial effects, antioxidant properties, and implications in food science and medicine.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by three sulfur atoms bonded to a propyl group. It is one of the volatile compounds that contribute to the aroma of certain vegetables, particularly in the Allium family.

Antimicrobial Activity

In Vitro Studies

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A significant study demonstrated its effectiveness against Staphylococcus aureus , a common Gram-positive bacterium known for causing skin infections and other illnesses. The inhibition zones measured during disc diffusion tests indicated that DPTS could disrupt bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15.9 |

| Escherichia coli | 11.4 |

| Pseudomonas aeruginosa | 21.9 |

These results suggest that this compound's antimicrobial action may be attributed to its hydrophobic nature, allowing it to penetrate bacterial membranes and alter their permeability .

Mechanism of Action

The proposed mechanism of action involves the interaction of DPTS with thiol groups in cellular proteins, leading to the formation of mixed disulfides which can impair protein function and induce oxidative stress in microbial cells . This mechanism aligns with findings that sulfides can enhance membrane fluidity and disrupt essential cellular processes.

Antioxidant Properties

This compound also exhibits antioxidant activity, which is crucial for neutralizing free radicals and reducing oxidative stress in biological systems. The total phenolic content (TPC) in essential oils containing DPTS has been shown to correlate with their antioxidant capacity. For instance, essential oils from shallots and leeks containing DPTS demonstrated significant TPC values, indicating a potential protective effect against oxidative damage .

Applications in Food Science

The presence of this compound in food products not only contributes to flavor but also enhances food preservation due to its antimicrobial properties. Its application as a natural preservative could be beneficial in extending the shelf life of perishable goods by inhibiting microbial growth.

Case Study: Essential Oils

A study on essential oils derived from various Allium species highlighted the composition of these oils, revealing that this compound is a major component alongside other sulfides. The antimicrobial efficacy of these oils was assessed against common foodborne pathogens, reinforcing the potential use of DPTS in food safety applications .

Properties

IUPAC Name |

1-(propyltrisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S3/c1-3-5-7-9-8-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZXPZNJTZIGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSSCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5047401 | |

| Record name | Dipropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with powerful, diffusive garlic-like odour | |

| Record name | Dipropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

86.00 to 89.00 °C. @ 1.50 mm Hg | |

| Record name | Dipropyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, almost insoluble in water; soluble in alcohol and oils | |

| Record name | Dipropyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Dipropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.952 | |

| Record name | Dipropyl trisulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/152/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6028-61-1 | |

| Record name | Dipropyl trisulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6028-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propyl trisulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006028611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisulfide, dipropyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropyl trisulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl trisulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPROPYL TRISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4529NM2C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dipropyl trisulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032825 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.